Methyl 1-methylpyrrolidine-2-carboxylate

Description

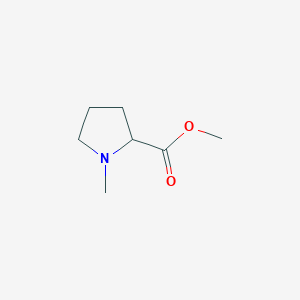

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 1-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

InChI Key |

WBXUFOSSZLFNPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C(=O)OC |

Origin of Product |

United States |

Oxidative N Demethylation:the N Methyl Group Can Be Removed Oxidatively. This Can Be Accomplished Using Various Oxidizing Agents or Through Enzymatic Catalysis.researchgate.neta Common Chemical Approach Involves the Formation of an N Oxide Intermediate, Which is then Subjected to Conditions That Facilitate the Elimination of the Methyl Group, Often As Formaldehyde. This Pathway is Central to the Polonovski Reaction.organicreactions.orgresearchgate.net

Mechanistic Investigations of Key Chemical Transformations of Methyl 1-methylpyrrolidine-2-carboxylate

The transformations of the N-methyl group in this compound are underpinned by well-established reaction mechanisms.

Mechanism of the von Braun Reaction

The mechanism of the von Braun reaction involves two successive nucleophilic substitution steps. wikipedia.org

Formation of a Cyanoammonium Salt: The nitrogen atom of the N-methylpyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This results in the displacement of the bromide ion and the formation of a quaternary cyanoammonium salt.

Nucleophilic Attack by Bromide: The displaced bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups. In the case of this compound, the attack preferentially occurs at the less sterically hindered N-methyl group. This SN2 displacement leads to the formation of methyl bromide and the N-cyanamide of methyl pyrrolidine-2-carboxylate.

Mechanism of the Polonovski Reaction

The Polonovski reaction provides a milder alternative for N-demethylation and proceeds through a distinct mechanistic pathway. organicreactions.orgnih.gov

N-Oxide Formation: The tertiary amine is first oxidized to its corresponding N-oxide using an oxidizing agent like hydrogen peroxide or a peroxy acid. nih.govnih.gov This introduces an N⁺-O⁻ functionality.

Activation and Iminium Ion Formation: The N-oxide is then treated with an activating agent, such as acetic anhydride or ferrous salts (FeSO₄). researchgate.netnih.gov Acetic anhydride acylates the N-oxide oxygen, creating a good leaving group. Subsequent elimination of a proton from an adjacent carbon (either on the methyl group or the pyrrolidine (B122466) ring) by a base (like acetate) generates an iminium ion intermediate. organicreactions.orgrsc.org

Hydrolysis to Secondary Amine: The iminium ion is then hydrolyzed to yield the secondary amine (Methyl pyrrolidine-2-carboxylate) and formaldehyde. If acetic anhydride is used, the secondary amine may be trapped as its N-acetyl derivative.

The regioselectivity of the proton abstraction in the second step determines which alkyl group is cleaved. For N-methyl cyclic amines, the formation of the less substituted iminium ion by removal of a proton from the methyl group is often favored.

Table 2: Mechanistic Steps of Key Transformations

| Transformation | Step 1 | Step 2 | Step 3 |

| von Braun Reaction | Nucleophilic attack by tertiary amine on BrCN to form a cyanoammonium salt. | SN2 attack by bromide ion on the N-methyl group. | Formation of N-cyanamide and methyl bromide. |

| Polonovski Reaction | Oxidation of the tertiary amine to its N-oxide. | Activation of the N-oxide with Ac₂O or FeSO₄, followed by elimination to form an iminium ion. | Hydrolysis of the iminium ion to the secondary amine and formaldehyde. |

Reactivity and Transformational Chemistry of Methyl 1 Methylpyrrolidine 2 Carboxylate

Reactions at the Ester Moiety of Methyl 1-methylpyrrolidine-2-carboxylate

The ester functional group in this compound is a primary site for chemical modification, enabling its conversion into a variety of other functional groups.

Hydrolysis

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-methylpyrrolidine-2-carboxylic acid (also known as N-methylproline or hygrinic acid), under both acidic and basic conditions.

Base-catalyzed hydrolysis is typically achieved using alkali metal hydroxides such as lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. google.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Acid-catalyzed hydrolysis is also a common method, generally employing a strong acid in the presence of water. google.comkhanacademy.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. khanacademy.org

Transesterification

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases and is often driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield Benzyl 1-methylpyrrolidine-2-carboxylate. beilstein-journals.org Various catalysts, including metal salts and enzymes, can be employed to facilitate this transformation under mild conditions. organic-chemistry.orgresearchgate.netnih.gov

| Reaction | Reagents | Product | General Conditions |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | LiOH, NaOH, or KOH; Water | 1-Methylpyrrolidine-2-carboxylic acid | Aqueous or mixed solvent system |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄); Water | 1-Methylpyrrolidine-2-carboxylic acid | Aqueous solution |

| Transesterification | R'OH (e.g., Benzyl alcohol); Acid or Base Catalyst | Alkyl/Aryl 1-methylpyrrolidine-2-carboxylate | Excess alcohol as solvent, heat may be required |

The ester moiety of this compound can be converted to an amide through reaction with a primary or secondary amine. This amidation reaction typically requires heating or the use of a catalyst to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of methanol. A variety of amides can be synthesized by selecting the appropriate amine starting material.

| Amine | Product | General Reaction Conditions |

|---|---|---|

| Primary Amine (R'NH₂) | N-R'-1-methylpyrrolidine-2-carboxamide | Heating, may require a catalyst |

| Secondary Amine (R'R''NH) | N,N-R'R''-1-methylpyrrolidine-2-carboxamide | Heating, may require a catalyst |

The ester group can be reduced to a primary alcohol, (1-methylpyrrolidin-2-yl)methanol, using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this transformation, as it is potent enough to reduce esters. masterorganicchemistry.comadichemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. masterorganicchemistry.comorgsyn.org Weaker reducing agents, such as sodium borohydride, are generally not effective for the reduction of esters.

The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a methoxide (B1231860) ion to form an aldehyde intermediate, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. The final alcohol is obtained after acidic or aqueous workup. masterorganicchemistry.com

Reactions at the Pyrrolidine (B122466) Ring System of this compound

The pyrrolidine ring of this compound also offers opportunities for a variety of chemical transformations, including functionalization of the ring carbons and modifications of the ring structure itself.

The functionalization of the pyrrolidine ring, particularly at positions C3, C4, and C5, is a key strategy for the synthesis of complex molecules.

One approach involves the use of a directing group to achieve site-selective C-H activation. For instance, N-aminoquinoline-directed palladium-catalyzed C(sp³)–H arylation has been successfully applied to proline derivatives to introduce aryl groups at the 3-position in a stereospecific manner, affording cis-2,3-disubstituted pyrrolidines. acs.org

Another strategy is the α-lithiation of N-protected pyrrolidines. While the C2 position is most readily deprotonated, this methodology can be extended to other positions under specific conditions, allowing for the introduction of various electrophiles. nih.govnih.gov

Photochemical methods also provide a means for the functionalization of the pyrrolidine ring. For example, photochemical oxyfunctionalization can be used to introduce hydroxyl groups at positions distal to the nitrogen atom. nih.govmdpi.com

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Type |

|---|---|---|---|

| Directed C-H Arylation | Aryl iodide, Pd(OAc)₂, Directing Group | C3 | 3-Aryl-pyrrolidine derivative |

| α-Lithiation | Strong base (e.g., s-BuLi), Electrophile | C2 (primarily) | 2-Substituted pyrrolidine derivative |

| Photochemical Oxyfunctionalization | Photocatalyst, Oxygen source | Distal C-H bonds | Hydroxy-pyrrolidine derivatives |

The pyrrolidine ring, being a five-membered heterocycle, is generally stable. However, under certain conditions, it can undergo ring-opening or ring-expansion reactions.

Ring-Opening Reactions

While less common for simple pyrrolidines, ring-opening reactions can be induced in highly strained or activated derivatives. For example, the nucleophilic ring-opening of activated aziridines is a well-established method for the synthesis of functionalized amines, and similar principles can be applied to appropriately activated pyrrolidine systems. mdpi.comnih.gov

Ring-Expansion Reactions

Ring-expansion reactions of proline derivatives have been reported, providing access to larger heterocyclic systems. For example, a regioisomeric ring expansion of a proline derivative has been used in the diastereoselective synthesis of 5-hydroxypipecolic acid, a six-membered ring system. organic-chemistry.org Such transformations often involve rearrangement of a reactive intermediate. The diastereoselective synthesis of functionalized pyrrolidines can also be achieved through an aziridine (B145994) ring expansion cascade. scispace.com

Reactions Involving the N-Methyl Group

The N-methyl group of this compound is a key site for chemical transformations, primarily involving its removal (N-demethylation) or oxidation. These reactions are crucial for the synthesis of various derivatives and are analogous to the reactivity observed in other N-methylated cyclic amines and alkaloids.

N-Demethylation Reactions

N-demethylation is a significant transformation that converts the tertiary amine functionality into a secondary amine, yielding Methyl pyrrolidine-2-carboxylate. This process can be achieved through several established methods.

Advanced Spectroscopic and Analytical Characterization of Methyl 1 Methylpyrrolidine 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 1-methylpyrrolidine-2-carboxylate

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of this compound. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | ~3.0 - 3.2 | dd | J_H2-H3a, J_H2-H3b |

| H3a, H3b | ~1.8 - 2.2 | m | |

| H4a, H4b | ~1.6 - 2.0 | m | |

| H5a, H5b | ~2.2 - 2.6 | m | |

| N-CH₃ | ~2.3 - 2.5 | s | |

| O-CH₃ | ~3.7 | s |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| C=O | ~173 - 175 |

| C2 | ~65 - 68 |

| C3 | ~28 - 32 |

| C4 | ~22 - 25 |

| C5 | ~55 - 58 |

| N-CH₃ | ~40 - 43 |

| O-CH₃ | ~51 - 53 |

Multi-dimensional NMR Techniques for Structure Elucidation

To definitively assign the proton and carbon signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between adjacent protons. For instance, the proton at C2 would show correlations to the geminal protons at C3. Similarly, correlations would be observed between the protons at C3 and C4, and between C4 and C5, confirming the pyrrolidine (B122466) ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal of the N-CH₃ group would correlate to the corresponding carbon signal in the 40-43 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from the N-CH₃ protons to C2 and C5, and from the O-CH₃ protons to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for conformational analysis.

Conformational Analysis via NMR

The five-membered pyrrolidine ring of this compound is not planar and exists in a dynamic equilibrium of different envelope or twist conformations. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), is a powerful method to study this conformational behavior.

The puckering of the pyrrolidine ring influences the dihedral angles between adjacent protons, which in turn affects the magnitude of their scalar coupling constants (³JHH). By analyzing these coupling constants, often with the aid of Karplus-type equations, the preferred conformation of the ring can be determined.

Furthermore, NOESY experiments can reveal through-space interactions between protons that are close to each other, providing direct evidence for specific conformations. For instance, the observation of NOEs between the N-methyl group protons and specific protons on the pyrrolidine ring can help to define the orientation of the N-methyl group relative to the ring. Studies on similar N-methylpyrrolidin-2-one derivatives have shown that the five-membered ring can adopt an envelope conformation, and the substituents can assume pseudo-axial or pseudo-equatorial positions. The conformational equilibrium can be influenced by factors such as the solvent and the nature of other substituents.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺.

The fragmentation of this protonated molecule can be induced in the mass spectrometer (e.g., through collision-induced dissociation in a tandem MS experiment, ESI-MS/MS) to provide structural information. The fragmentation patterns of pyrrolidine alkaloids often involve characteristic losses of small neutral molecules and cleavage of the pyrrolidine ring. While specific experimental ESI-MS/MS data for this compound is not widely published, general fragmentation pathways for N-methyl amino acid esters would likely involve the loss of the methoxycarbonyl group or cleavage of the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental formula. This is a critical step in the unambiguous identification of a compound.

For this compound (C₇H₁₃NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Theoretical Accurate Mass for [C₇H₁₃NO₂ + H]⁺:

| Ion Formula | Calculated m/z |

| C₇H₁₄NO₂⁺ | 144.0968 |

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic FTIR Absorption Bands:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkane) | 2850-3000 | Medium-Strong |

| C=O stretching (ester) | 1735-1750 | Strong |

| C-N stretching (tertiary amine) | 1000-1250 | Medium-Weak |

| C-O stretching (ester) | 1000-1300 | Strong |

| CH₂ bending | ~1465 | Medium |

| CH₃ bending | ~1375 and ~1450 | Medium |

The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the pyrrolidine ring and the methyl ester would appear in the 2850-3000 cm⁻¹ region. The C-N stretching of the tertiary amine and the C-O stretching of the ester group would be found in the fingerprint region (below 1500 cm⁻¹). A detailed analysis of the fingerprint region can provide further structural information and insights into the molecular conformation.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

The assessment of purity and the determination of enantiomeric excess are critical quality control parameters for this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. For the crucial task of determining enantiomeric excess, chiral HPLC is the method of choice. This is typically achieved by employing a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), have demonstrated broad applicability in the separation of a wide range of chiral compounds, including proline derivatives. researchgate.netspringernature.comnih.gov For N-substituted amino acid esters, normal-phase HPLC is often preferred. A mobile phase consisting of a non-polar solvent like hexane, a polar modifier such as ethanol (B145695) or isopropanol, and an acidic additive like trifluoroacetic acid (TFA) is commonly used to achieve optimal separation. researchgate.net The acidic additive helps to protonate the analyte, improving peak shape and interaction with the stationary phase.

The separation mechanism on these polysaccharide-based CSPs is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. nih.gov The N-methyl group and the methyl ester functionality of this compound are key interaction points that influence its retention and chiral recognition on the CSP.

While specific methods for this compound are not extensively published, methods for analogous N-protected proline derivatives provide a strong starting point for method development. researchgate.net

Table 1: Representative HPLC Conditions for Chiral Separation of Proline Analogues Note: This table is based on data for analogous compounds and serves as a guide for method development for this compound.

| Parameter | Condition | Reference |

| Column | Chiralpak AD-H (amylose derivative) | researchgate.net |

| Mobile Phase | Hexane/Ethanol/TFA (e.g., 90:10:0.1 v/v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at a suitable wavelength (e.g., 210-220 nm) | researchgate.net |

| Temperature | Ambient | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the assessment of purity, offering high separation efficiency and definitive identification of volatile and thermally stable compounds. While this compound has some volatility, its analysis by GC often benefits from derivatization to improve its chromatographic properties and thermal stability. sigmaaldrich.com

For purity analysis, a standard non-polar capillary column (e.g., DB-5ms or HP-5ms) can be used. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. The fragmentation of esters and amines is well-characterized. For this compound, key fragments would be expected from the loss of the methoxycarbonyl group, the methyl group from the nitrogen, and cleavage of the pyrrolidine ring. chemguide.co.uklibretexts.org

To determine the enantiomeric excess by GC, a chiral stationary phase is required. Cyclodextrin-based chiral columns are commonly employed for the separation of amino acid derivatives. sigmaaldrich.com Prior to analysis, the compound would typically be derivatized. A common two-step derivatization for amino acids involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For this compound, which is already an ester and has a tertiary amine, derivatization options are more limited but could involve reactions that introduce a chiral auxiliary.

Table 2: Typical GC-MS Parameters for the Analysis of Amino Acid Derivatives Note: This table provides general conditions that would be adapted for the analysis of this compound.

| Parameter | Condition | Reference |

| Column | Chiral: Cyclodextrin-based (e.g., Chirasil-Val) / Achiral: 5% Phenyl-methylpolysiloxane | researchgate.netnih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Split/Splitless | nih.gov |

| Temperature Program | Initial temp. ~100°C, ramp to ~250°C | sigmaaldrich.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | nist.gov |

| MS Detector | Quadrupole or Ion Trap | nist.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net For the analysis of this compound, UPLC can be particularly advantageous for both purity assessment and enantiomeric excess determination, especially when dealing with complex mixtures or low-level impurities.

In the context of purity analysis, a reversed-phase UPLC method coupled with mass spectrometry (UPLC-MS) would be highly effective. The high resolving power of UPLC can separate closely related impurities, while the mass spectrometer provides confident identification.

For enantiomeric excess determination, chiral UPLC methods can be developed. These methods leverage the same principles as chiral HPLC but with the benefits of UPLC technology. The use of smaller particle size chiral stationary phases allows for more efficient separations, often with shorter run times. nih.gov The increased sensitivity of UPLC is also beneficial for accurately quantifying minor enantiomeric impurities.

Table 3: Illustrative UPLC Conditions for Chiral Analysis Note: This table is based on general principles of UPLC and its application to chiral separations.

| Parameter | Condition | Reference |

| Column | Chiral UPLC column (e.g., with a polysaccharide-based stationary phase) | nih.gov |

| Mobile Phase | Acetonitrile/Water with modifiers (e.g., formic acid or ammonium (B1175870) acetate) | nih.gov |

| Flow Rate | 0.4 - 0.8 mL/min | nih.gov |

| Detection | UV and/or Mass Spectrometry (MS) | nih.gov |

| Temperature | Controlled, often slightly elevated (e.g., 30-40°C) | nih.gov |

X-ray Crystallography of this compound and its Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. However, a significant prerequisite for this technique is the ability to grow high-quality single crystals of the substance. This compound is a liquid at room temperature, which makes single-crystal X-ray diffraction analysis of the pure compound challenging without derivatization or co-crystallization to form a solid.

To date, the crystal structure of this compound has not been reported in the crystallographic literature. However, structural insights can be gained by examining the crystal structures of closely related analogues. The crystal structures of N-acetylated proline and its homologs have been studied, revealing how the ring conformation is influenced by various steric and stereoelectronic effects. researchgate.net

Furthermore, the crystal structures of metal complexes incorporating N-methylated proline derivatives as ligands can provide valuable information about the preferred coordination geometries and conformational preferences of the pyrrolidine ring. scirp.org In such structures, the metal ion acts as a template, organizing the ligands into a regular crystalline lattice. Analysis of these structures can reveal bond lengths, bond angles, and torsional angles within the this compound moiety, which can be used to understand its conformational behavior.

While a direct crystal structure of this compound is not available, the study of its crystalline derivatives and metal complexes serves as a valuable surrogate for understanding its intrinsic structural properties.

Computational Chemistry and Theoretical Investigations of Methyl 1 Methylpyrrolidine 2 Carboxylate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These calculations also help identify various stable conformations (conformers) and the energy differences between them.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a reliable method for geometry optimization and predicting vibrational frequencies. masjaps.comindexcopernicus.com For a molecule like Methyl 1-methylpyrrolidine-2-carboxylate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy structure. indexcopernicus.comnih.gov

The process involves optimizing the molecular geometry to find a true energy minimum on the potential energy surface, which is confirmed by the absence of any imaginary frequencies in the subsequent vibrational analysis. indexcopernicus.com Studies on related proline derivatives have successfully used DFT to reveal stable conformations. masjaps.com For proline methyl ester, a close analog, DFT has been used to model and optimize conformational structures, identifying the most stable forms. rsc.org

A typical output from a DFT geometry optimization for this compound would include key structural parameters. The following table is an illustrative example of what such data would look like.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.34 Å |

| Bond Length | N-CH3 | ~1.46 Å |

| Bond Angle | O=C-O | ~125° |

| Dihedral Angle | C-N-Cα-C=O | Variable (defines ring pucker) |

Hartree-Fock (HF) Method Applications

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the many-electron wavefunction and energy. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced calculations.

HF calculations, for instance at the HF/6-31+G(d) level, have been used to study the conformational preferences and isomerization of proline-containing model peptides. nih.gov For this compound, an HF calculation would similarly be used to optimize the geometry and determine the relative energies of different conformers. The results provide a baseline understanding of the molecule's structure before applying more computationally expensive methods that account for electron correlation. Comparing HF and DFT results can also offer insights into the importance of electron correlation for describing the system accurately.

Electronic Structure and Reactivity Predictions

Beyond molecular geometry, computational methods can predict how a molecule will interact with other chemical species. This is achieved by analyzing its electronic properties.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP analysis would reveal a significant region of negative electrostatic potential around the carbonyl oxygen atom of the ester group, indicating its role as a primary site for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would likely be concentrated around the hydrogen atoms of the methyl groups and parts of the pyrrolidine (B122466) ring. Such analysis helps in understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. DFT calculations are commonly used to determine these orbital energies. nih.gov For l-proline-based systems, HOMO-LUMO analysis has been used to understand molecular stability and electronic properties. nih.gov

The following interactive table provides hypothetical HOMO, LUMO, and energy gap values for this compound, as would be calculated using DFT.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -0.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 6.3 | High kinetic stability |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them.

For this compound, computational studies could investigate various reactions, such as hydrolysis of the ester or reactions involving the tertiary amine. A key area of study for related compounds is the deprotonation at the α-carbon. For instance, the kinetics of carbon deprotonation of N-protonated proline methyl ester have been investigated, providing insights into the stability of the resulting enolate. nih.gov

Using DFT, one could model the reaction pathway for a specific transformation. This involves locating the transition state structure and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). A high activation energy implies a slow reaction, while a low barrier suggests a fast one. These calculations can clarify reaction selectivity and provide a theoretical basis for experimental observations.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the theoretical investigation of molecular properties, including the prediction of spectroscopic parameters. For this compound, in silico methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can provide valuable insights into its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) fragmentation patterns. These theoretical predictions are crucial for aiding in the interpretation of experimental data and for understanding the electronic structure and vibrational modes of the molecule.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a reasonable degree of accuracy. These predictions are typically performed by optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors of the nuclei. The chemical shifts are then determined by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. These predictions are valuable for assigning the signals in an experimental NMR spectrum. The accuracy of the predicted shifts is dependent on the level of theory and the basis set used in the calculations.

Below are tables representing the kind of data that would be generated from such in silico NMR predictions.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O | 173.5 |

| C2 | 66.8 |

| C5 | 56.2 |

| O-CH₃ | 51.7 |

| N-CH₃ | 41.3 |

| C3 | 29.8 |

| C4 | 23.1 |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity |

| O-CH₃ | 3.65 | Singlet |

| H2 | 3.10 | Triplet |

| N-CH₃ | 2.35 | Singlet |

| H5 | 2.90, 2.25 | Multiplet |

| H3 | 2.15, 1.80 | Multiplet |

| H4 | 1.95, 1.70 | Multiplet |

Theoretical Infrared (IR) Spectrum

Theoretical vibrational spectroscopy is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These calculations provide a set of normal modes, each associated with a specific vibrational motion of the atoms.

The predicted IR spectrum for this compound would show characteristic absorption bands corresponding to its functional groups. For instance, a strong absorption band would be predicted for the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. Other predictable vibrations include C-H stretching of the methyl and methylene (B1212753) groups, C-N stretching, and C-O stretching. Comparing the theoretical spectrum with an experimental one can aid in the assignment of the observed absorption bands.

Table 3: Predicted Infrared (IR) Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| 2950-3000 | C-H stretch (alkyl) |

| 1735 | C=O stretch (ester) |

| 1450-1470 | C-H bend (methylene) |

| 1170-1250 | C-O stretch (ester) |

| 1100-1150 | C-N stretch (amine) |

Predicted Mass Spectrum Fragmentation

Computational mass spectrometry involves the simulation of the fragmentation pathways of a molecule upon ionization. These simulations can help in understanding and predicting the mass spectrum of a compound. The calculations typically involve determining the energies of the parent molecular ion and various fragment ions and the transition state energies for the fragmentation reactions.

For this compound, in silico methods could predict the most likely fragmentation patterns under electron ionization (EI) conditions. For example, a common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₃), which would result in a significant peak in the predicted spectrum. Another likely fragmentation would involve the cleavage of the pyrrolidine ring. The predicted mass-to-charge ratios (m/z) and relative abundances of the fragment ions can then be compiled into a theoretical mass spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 143 | [M]⁺ (Molecular Ion) |

| 112 | [M - OCH₃]⁺ |

| 84 | [M - COOCH₃]⁺ |

| 70 | [C₄H₈N]⁺ |

| 58 | [C₃H₈N]⁺ |

Applications of Methyl 1 Methylpyrrolidine 2 Carboxylate in Contemporary Organic Synthesis

Role as a Versatile Chiral Building Block

The inherent chirality of (S)-Methyl 1-methylpyrrolidine-2-carboxylate makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules. chemshuttle.com Its pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds, making it a desirable precursor in medicinal chemistry and natural product synthesis. nih.gov

Synthesis of Complex Heterocyclic Scaffolds

The pyrrolidine ring system is a core structure in a vast array of natural products and pharmaceuticals. nih.gov (S)-Methyl 1-methylpyrrolidine-2-carboxylate serves as a key intermediate in the synthesis of more complex heterocyclic structures, including tropane (B1204802) alkaloids. For instance, it is a crucial precursor for Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate in the biosynthesis of cocaine and other tropane alkaloids. researchgate.net The synthesis of this intermediate from L-proline, the precursor to Methyl 1-methylpyrrolidine-2-carboxylate, underscores the importance of this chiral building block in accessing complex alkaloid skeletons. researchgate.net

Incorporation into Stereoselective Natural Product Syntheses

While direct incorporation of the complete this compound molecule into a natural product is not extensively documented, its structural motif is central to many synthetic strategies. The pyrrolidine core is a key feature of numerous bioactive natural products, and synthetic routes often rely on proline derivatives to establish the desired stereochemistry. nih.govmdpi.com For example, the synthesis of pyrrolidine-containing drugs frequently utilizes proline and its esters as starting points to build upon the chiral scaffold. mdpi.com The synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor, involves the use of L-proline methyl ester hydrochloride, a closely related derivative. mdpi.com

Application as a Ligand in Metal-Catalyzed Reactions

The nitrogen atom and the carbonyl oxygen of the ester group in this compound can act as a bidentate ligand, coordinating to a metal center and influencing the stereochemical outcome of a reaction. This has been most notably demonstrated in copper-catalyzed coupling reactions.

Copper-Catalyzed Coupling Reactions (e.g., N-Arylation)

(S)-N-methylpyrrolidine-2-carboxylate has been identified as a highly efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides. researchgate.netresearchgate.netsimsonpharma.comnih.gov This reaction is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals and other functional materials. The use of this proline-derived ligand allows the reaction to proceed under mild conditions with good to high yields. researchgate.net

The effectiveness of this ligand has been demonstrated in the N-arylation of a variety of amides, including cyclic sulfamides, with aryl iodides. researchgate.netsimsonpharma.com The reaction conditions typically involve a catalytic amount of a copper(I) salt, such as CuI, the (S)-N-methylpyrrolidine-2-carboxylate ligand, a base like potassium phosphate (B84403) (K₃PO₄), and a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.net

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMF | 110 | 8 | 92 |

| 2 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | Cs₂CO₃ | DMF | 110 | 8 | 85 |

| 3 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₂CO₃ | DMF | 110 | 8 | 78 |

| 4 | CuI (5) | None | K₃PO₄ | DMF | 110 | 24 | <10 |

| 5 | None | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | DMF | 110 | 24 | 0 |

Data derived from a representative study on the copper-catalyzed N-arylation of amides. researchgate.net

Other Transition Metal-Catalyzed Processes

While the application of this compound as a ligand in copper-catalyzed reactions is well-established, its use with other transition metals is less explored. However, the broader class of proline-derived ligands has found utility in a range of transition metal-catalyzed transformations. For instance, chiral pyrrolidine-containing phosphine (B1218219) ligands have been employed in rhodium-catalyzed hydroformylation and other asymmetric reactions. nih.govbath.ac.uk The potential for this compound to act as a ligand in palladium-catalyzed cross-coupling reactions or rhodium-catalyzed asymmetric hydrogenations remains an area for further investigation. The structural similarity to other successful proline-based ligands suggests that it could be a viable candidate for inducing stereoselectivity in these processes.

Potential as an Organocatalyst or Precursor to Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a third pillar of catalysis alongside biocatalysis and metal catalysis. Proline and its derivatives are among the most successful and widely studied organocatalysts, particularly in asymmetric reactions. nih.govnih.gov

While this compound itself is not a primary amine and thus cannot directly form enamines in the same way as proline, its structural framework makes it an excellent precursor for the synthesis of more complex pyrrolidine-based organocatalysts. nih.govbeilstein-journals.org The ester functionality can be readily modified to introduce other catalytic groups. For example, reduction of the ester to an alcohol would yield N-methylprolinol, a well-known organocatalyst precursor.

Furthermore, the pyrrolidine scaffold is a privileged motif in organocatalysis, and numerous effective catalysts are derived from it. chemshuttle.comnih.govbeilstein-journals.orgunibo.it These catalysts are often designed to create a specific chiral environment around the reactive center, enabling high levels of stereocontrol in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. researchgate.netbeilstein-journals.org The synthesis of new, highly modular chiral aminodiol derivatives and other pyrrolidine-based organocatalysts often starts from readily available chiral pool materials like proline and its esters, highlighting the indirect but crucial role of compounds like this compound in the advancement of organocatalysis. beilstein-journals.org

| Reaction Type | Catalyst Type | Key Feature of Catalyst | Typical Stereoselectivity |

|---|---|---|---|

| Aldol Reaction | Prolinamides | Hydrogen bonding network | High diastereo- and enantioselectivity |

| Michael Addition | Diarylprolinol Silyl Ethers | Steric shielding | High enantioselectivity |

| Mannich Reaction | Proline | Enamine/Iminium catalysis | Good to excellent enantioselectivity |

| Diels-Alder Reaction | Imidazolidinones (MacMillan catalysts) | Iminium ion activation | High enantioselectivity |

This table provides a general overview of the types of reactions where proline-derived organocatalysts are effective.

Emerging Applications in Materials Science and Polymer Chemistry

The exploration of this compound in materials science and polymer chemistry is a growing area of interest. The inherent functionalities of this compound offer pathways to novel polymers and materials with potential uses in catalysis, energy storage, and biomedical devices.

One of the key potential applications lies in the synthesis of chiral polymers . The stereogenic center in this compound can be exploited to create polymers with helical structures or other forms of chirality. Such polymers are of significant interest for their use in enantioselective separations, asymmetric catalysis, and as chiroptical materials. Although direct polymerization of this compound has not been extensively reported, it can serve as a valuable chiral synthon for the preparation of more complex monomers.

Another promising avenue is the development of functional polymers by leveraging the reactivity of the ester and tertiary amine groups. The ester group can be hydrolyzed to a carboxylic acid, which can then be used for post-polymerization modification, allowing for the attachment of various functional moieties. The tertiary amine of the pyrrolidine ring can be quaternized to form pyrrolidinium-based ionic liquids . These ionic liquids are known for their high thermal stability, ionic conductivity, and wide electrochemical windows, making them suitable for applications in polymer electrolytes for batteries and other electrochemical devices. mdpi.comresearchgate.netmdpi.com

The incorporation of the pyrrolidine motif into polymer backbones can also impart specific properties to the resulting materials. For instance, polymers containing pyrrolidine derivatives have been investigated for their potential in biomedical applications, such as drug delivery and gene therapy. The biocompatibility and unique chemical properties of the pyrrolidine ring make it an attractive component for designing new biomaterials.

Furthermore, the pyrrolidine scaffold is a key component in certain conductive polymers . While research has largely focused on polypyrrole and its derivatives, the functionalization of pyrrolidine-containing monomers could lead to the development of new conductive materials with tailored electronic properties.

Table 1: Potential Applications of this compound Derivatives in Materials Science

| Derivative/Application Area | Potential Functionality | Relevant Research Findings for Similar Structures |

| Chiral Monomers | Introduction of chirality into polymer chains | Pyrrolidine derivatives are widely used as chiral controllers in asymmetric synthesis. nih.gov |

| Pyrrolidinium Ionic Liquids | High ionic conductivity, thermal and electrochemical stability | Pyrrolidinium-based ionic liquids are promising electrolytes for lithium-ion batteries. mdpi.comresearchgate.netmdpi.com |

| Functionalized Polymers | Pendants for grafting, cross-linking, or bioconjugation | The pyrrolidine nucleus is a versatile scaffold in medicinal chemistry and drug design. nih.gov |

| Conductive Polymer Precursors | Modification of electronic properties | Polypyrrole derivatives are known for their high conductivity and environmental stability. mdpi.com |

Research on Derivatives and Structural Analogs of Methyl 1 Methylpyrrolidine 2 Carboxylate

Synthesis of Structurally Modified Pyrrolidine-2-carboxylate Derivatives

The synthesis of structurally modified pyrrolidine-2-carboxylate derivatives often commences from readily available precursors such as L-proline and its derivatives. A variety of synthetic methodologies have been developed to introduce functional groups and modify the pyrrolidine (B122466) ring at different positions.

One common strategy involves the diastereoselective alkylation of proline esters. The stereochemical outcome of these reactions is highly dependent on the N-protecting group and the alkylating agent. For instance, the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied in detail. It was found that for the N-Boc derivative, alkylation with allylic halides proceeded with retention of configuration, whereas benzylic halides led to inversion of configuration. In contrast, for the N-benzoyl derivative, both allylic and benzylic halides resulted in inversion of configuration, with high diastereoselectivities observed for benzylic halides. nih.gov The steric bulk of the ester group can also play a crucial role in enhancing the selectivity of these alkylations. nih.gov

Another powerful technique for modifying the pyrrolidine ring is C(sp³)–H activation. This methodology allows for the direct introduction of aryl groups. For example, a highly efficient and fully enantioselective strategy has been developed for the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, which utilizes a C-H activation-arylation approach. nih.gov This method has been successfully applied to couple highly functionalized aryl iodides with pyrrolidine derivatives. nih.gov

Furthermore, 1,4-addition reactions of organocuprates to enantiopure enones derived from proline have been employed to synthesize substituted pyrrolidine derivatives. nih.gov Other notable synthetic modifications include the preparation of N-(substituted phenyl)pyrrolidine-2-carboxamides by reacting pyrrolidine-2-carbonyl chloride with various substituted anilines. rroij.com Additionally, the synthesis of functionalized diethyl (pyrrolidin-2-yl)phosphonates has been achieved through diastereospecific 1,3-dipolar cycloaddition reactions. nih.gov

A general method for preparing pyrrolidine-2-carboxylic acid derivatives involves the cyclization of a precursor in the presence of a strong base. google.com The choice of protecting groups for the carboxyl and amine functionalities is critical for the success of such synthetic routes. google.com

| Synthetic Method | Precursor | Reagents | Modification | Key Features |

|---|---|---|---|---|

| Diastereoselective Alkylation | N-protected 4-hydroxyproline (B1632879) methyl ester | KHMDS, Alkyl halide | Alkylation at C-2 | Stereoselectivity dependent on N-protecting group and alkylating agent. nih.gov |

| C(sp³)–H Activation | N-Boc-pyrrolidine derivative | Pd catalyst, Aryl iodide | Arylation at C-3 | Highly enantioselective, allows for direct C-C bond formation. nih.gov |

| 1,4-Addition | Enone derived from proline | Organocuprate | Addition of aryl or alkyl groups | Stereoselective formation of substituted pyrrolidines. nih.gov |

| Amide Formation | Pyrrolidine-2-carbonyl chloride | Substituted aniline (B41778) | Carboxamide at C-2 | Straightforward method for introducing diverse amide functionalities. rroij.com |

| 1,3-Dipolar Cycloaddition | N-benzyl-C-(diethoxyphosphoryl)nitrone | Alkene | Phosphonate-substituted pyrrolidine | Diastereospecific formation of highly functionalized derivatives. nih.gov |

Exploration of Novel Chemical Transformations and Reactivity Profiles of Derivatives

The reactivity of Methyl 1-methylpyrrolidine-2-carboxylate and its analogs is characterized by the interplay of the pyrrolidine ring, the N-methyl group, and the methyl ester functionality. Research in this area has uncovered a range of chemical transformations that highlight the versatility of this scaffold.

The ester group is a key site for chemical modification. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often achieved under basic or acidic conditions. The rate of this hydrolysis can be influenced by steric factors in the vicinity of the ester group. researchgate.net The formation of enolates from N-protonated proline methyl ester has been studied, providing insights into the carbon acidity of the α-proton. nih.gov These enolates are key intermediates in reactions such as alkylations and aldol (B89426) additions.

The pyrrolidine ring itself can undergo various transformations. For instance, in the presence of Eaton's reagent, pyroglutamic acid and its vinylogues can undergo decarbonylation followed by reaction with aromatic compounds to yield 5-aryl-2-pyrrolidinones. researchgate.net This demonstrates a method for the functionalization of the pyrrolidine ring through a ring-opening and closing cascade.

Furthermore, the reactivity of the N-amino derivatives of proline methyl ester has been explored. N-Amino-L-proline methyl ester has been shown to react with furan (B31954) aldehydes present in culture media to form prolinimines. mdpi.com This highlights the reactivity of the N-amino group and its potential for forming imine linkages.

The development of novel catalytic systems has also expanded the reactivity profiles of these derivatives. For example, (S)-N-methylpyrrolidine-2-carboxylate has been utilized as a ligand in copper-catalyzed Goldberg-type N-arylation of amides, demonstrating its utility in facilitating cross-coupling reactions. researchgate.net

| Transformation | Reactant | Reagents/Conditions | Product | Key Aspect of Reactivity |

|---|---|---|---|---|

| Ester Hydrolysis | Pyrroloindoline methyl ester | Base or Acid | Carboxylic acid | Rate influenced by steric hindrance around the ester. researchgate.net |

| Enolate Formation | N-protonated proline methyl ester | Base | Enolate intermediate | Demonstrates the acidity of the α-proton for further functionalization. nih.gov |

| Decarbonylative Arylation | Pyroglutamic acid | Eaton's reagent, Aromatic compound | 5-Aryl-2-pyrrolidinone | Reactivity of the pyrrolidone ring leading to C-C bond formation. researchgate.net |

| Imine Formation | N-Amino-L-proline methyl ester | Furan aldehyde | Prolinimine | Nucleophilicity of the N-amino group. mdpi.com |

| Ligand in Cross-Coupling | (S)-N-methylpyrrolidine-2-carboxylate | CuI, Aryl halide, Base | N-arylated amide | Coordination to a metal center to facilitate catalysis. researchgate.net |

Structure-Reactivity Relationships in this compound Analogs

The relationship between the structure of this compound analogs and their chemical reactivity is a critical aspect of their chemistry, guiding the design of new synthetic routes and functional molecules.

Stereochemistry plays a paramount role in determining the reactivity of these compounds. As discussed in the context of synthesis, the stereochemical outcome of alkylation reactions is highly dependent on the existing stereocenters on the pyrrolidine ring and the nature of the substituents. For instance, the diastereoselectivity of alkylations of 4-hydroxy-substituted proline esters is influenced by the configuration at the C-4 position. nih.gov

Steric effects also significantly impact reactivity. A study on the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates revealed that the proximity of a bulky group to the methyl ester and the configuration of the substrate determine the efficiency of the reaction. An endo isomer with a more sterically crowded environment around the ester was found to be the least prone to react under the hydrolysis conditions. researchgate.net This demonstrates a clear structure-reactivity relationship where increased steric hindrance impedes the approach of the nucleophile to the ester carbonyl.

The electronic nature of substituents on the pyrrolidine ring can also influence reactivity. For example, in the synthesis of N-(substituted phenyl)pyrrolidine-2-carboxamides, the electronic properties of the substituents on the aniline ring can affect the nucleophilicity of the amine and thus the rate and yield of the amidation reaction. rroij.comresearchgate.net

Furthermore, the N-substituent is a key determinant of reactivity. The presence of an N-Boc or N-benzoyl group in proline esters has a profound effect on the diastereoselectivity of alkylation reactions, likely due to their different abilities to chelate with the counterion of the base and influence the conformation of the resulting enolate. nih.gov

Q & A

Q. What are the optimal synthetic methodologies for Methyl 1-methylpyrrolidine-2-carboxylate to maximize yield and purity?

Methodological approaches include microwave-assisted organic synthesis , which reduces reaction times and improves efficiency compared to conventional heating . Key parameters include:

- Catalysts : Use of chiral catalysts (e.g., L-proline derivatives) to control stereochemistry.

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates.

- Temperature : Controlled heating (80–100°C) minimizes side reactions.

Yield optimization often requires iterative adjustment of stoichiometry and reaction time, validated by HPLC or GC-MS analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substitution patterns and confirm stereochemistry via coupling constants (e.g., vicinal coupling in the pyrrolidine ring) .

- X-Ray Crystallography : Programs like SHELXL refine crystal structures to determine absolute configuration and ring puckering parameters .

- IR Spectroscopy : Carboxylate C=O stretching (1700–1750 cm) and pyrrolidine N-H bending (1500–1600 cm) confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition above 150°C, requiring storage at 2–8°C in inert atmospheres.

- Light Sensitivity : Amber glass containers prevent photodegradation of the ester group.

- Hygroscopicity : Desiccants (e.g., silica gel) mitigate hydrolysis of the methyl ester in humid environments .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidine ring influence reactivity and biological interactions?

The puckering amplitude and pseudorotation phase (defined by Cremer-Pople coordinates) modulate steric hindrance and electronic effects . For example:

- C2-Methyl substitution increases steric bulk, reducing nucleophilic attack at the carboxylate group.

- Stereoisomers exhibit divergent binding affinities to enzymes (e.g., proline-specific peptidases) due to chiral recognition .

Table 1 : Comparative Reactivity of Pyrrolidine Derivatives

Q. What computational models are used to predict electron density and correlation energy in this compound?

- Density Functional Theory (DFT) : The Colle-Salvetti functional calculates correlation energy based on electron density and local kinetic energy .

- Molecular Dynamics (MD) : Simulates ring puckering dynamics and solvent interactions using force fields (e.g., AMBER).

- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystallographic data to predict packing efficiency .

Q. How can contradictory data on biological activity between this compound and its analogs be resolved?

- Meta-Analysis : Compare datasets using standardized assays (e.g., fixed pH, temperature) to isolate structural effects.

- Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., C2 vs. C3 methylation) with activity trends .

- In Silico Docking : Tools like AutoDock Vina model binding modes to explain discrepancies (e.g., steric clashes in enantiomers) .

Methodological Best Practices

Q. What protocols ensure safe handling and disposal of this compound?

- PPE : Gloves, goggles, and lab coats mandatory due to irritant properties .

- Waste Disposal : Neutralize with dilute NaOH (hydrolyzes ester), followed by incineration .

- Spill Management : Absorb with vermiculite, avoid aqueous rinses to prevent exothermic reactions .

Q. How are isotopic labeling and derivatization strategies applied to study metabolic pathways?

- C-Labeling : Tracks carboxylate group metabolism via LC-MS.

- Fluorinated Derivatives : Methyl 3-fluoropyrrolidine-2-carboxylate analogs act as probes for PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.